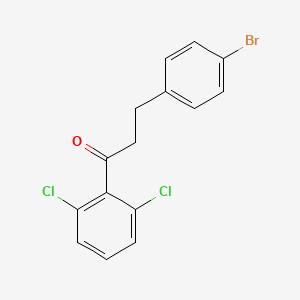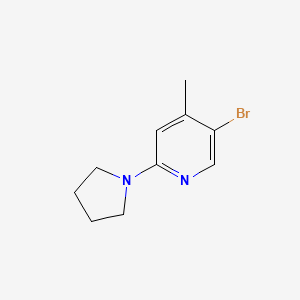
5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine
Overview
Description
5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine is a chemical compound with the CAS Number: 1187385-95-0 . It has a molecular weight of 241.13 and its linear formula is C10H13BrN2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5th position by a bromine atom, at the 4th position by a methyl group, and at the 2nd position by a pyrrolidine ring .Scientific Research Applications
Efficient Synthesis and Biological Applications
- Synthesis of Novel Pyridine-Based Derivatives : A study by Ahmad et al. (2017) focused on synthesizing a series of novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. The derivatives exhibited potential applications in various fields, including chiral dopants for liquid crystals and as agents with anti-thrombolytic, biofilm inhibition, and haemolytic activities. Specifically, one compound showed significant activity against clot formation, and another was potent against Escherichia coli, showcasing the compound's versatility in biological applications (Ahmad et al., 2017).
Photoreactions and Chromophore Studies
- Photoinduced Tautomerization in Pyridine Derivatives : Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridines and its derivatives, including molecules similar to 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine, revealed three types of photoreactions: excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings highlight the compound's potential in photochemical applications and as a study model for understanding complex photophysical processes (Vetokhina et al., 2012).
Material Science and Electrochemistry
- Electrochemical Applications : A study on the inhibition of carbon steel corrosion in an acidic medium highlighted the use of derivatives of this compound. This research demonstrates the compound's utility in protecting materials from corrosion, indicating its importance in materials science and engineering (El-Lateef et al., 2015).
Chemical Synthesis and Reactivity
- Synthesis of Pyridine and Pyrrole Derivatives : Investigations into the reactivity and synthesis pathways of pyridine and pyrrole derivatives, including those related to this compound, have contributed to the development of novel compounds with potential applications across various fields of chemistry and materials science. Studies have detailed methods for creating novel molecular structures, showcasing the compound's role in advancing synthetic chemistry (Sarbu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
5-bromo-4-methyl-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOVVXVWDKSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675297 | |
| Record name | 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-95-0 | |
| Record name | 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B1522650.png)
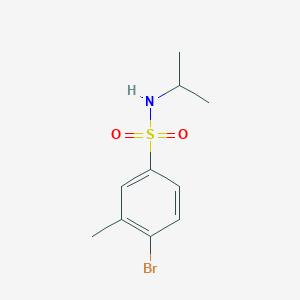
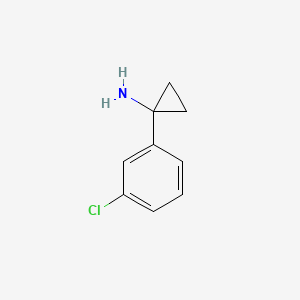
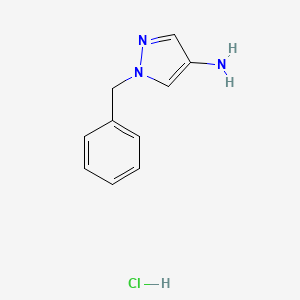
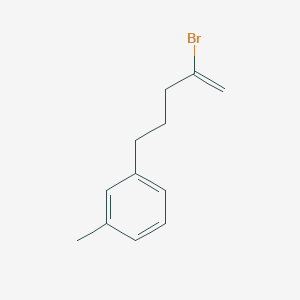
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)


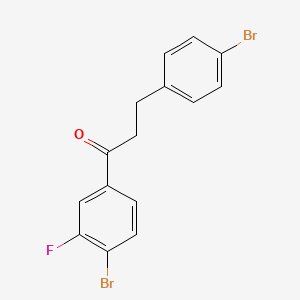
![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)

